molecular formula C17H24FN3O3 B6965315 4-[2-(2-fluorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide

4-[2-(2-fluorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide

Cat. No.: B6965315
M. Wt: 337.4 g/mol
InChI Key: TULSSELUTUDQIR-UHFFFAOYSA-N
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Description

4-[2-(2-fluorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a fluorophenoxy group and a piperazine ring

Properties

IUPAC Name

4-[2-(2-fluorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O3/c1-17(2)12-20(16(23)19(3)4)9-10-21(17)15(22)11-24-14-8-6-5-7-13(14)18/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULSSELUTUDQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C(=O)COC2=CC=CC=C2F)C(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-fluorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide typically involves multiple steps:

  • Formation of the Fluorophenoxy Acetyl Intermediate

      Starting Materials: 2-fluorophenol and chloroacetyl chloride.

      Reaction: The reaction between 2-fluorophenol and chloroacetyl chloride in the presence of a base such as triethylamine forms 2-(2-fluorophenoxy)acetyl chloride.

  • Coupling with Piperazine

      Starting Materials: 2-(2-fluorophenoxy)acetyl chloride and N,N,3,3-tetramethylpiperazine.

      Reaction: The acylation of N,N,3,3-tetramethylpiperazine with 2-(2-fluorophenoxy)acetyl chloride in an organic solvent like dichloromethane yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its piperazine moiety.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biological Studies: Used in studies to understand its interaction with biological targets.

Industry

    Materials Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2-(2-fluorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperazine ring can interact with various receptors or enzymes, modulating their activity. These interactions can influence biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-chlorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide
  • 4-[2-(2-bromophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide

Comparison

  • Fluorine Substitution : The presence of a fluorine atom in 4-[2-(2-fluorophenoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide can enhance its lipophilicity and metabolic stability compared to its chloro and bromo analogs.
  • Biological Activity : The fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, potentially leading to improved efficacy or reduced toxicity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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